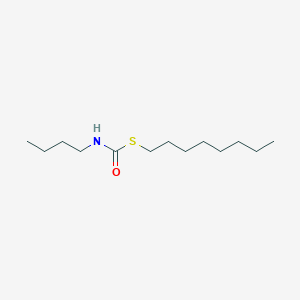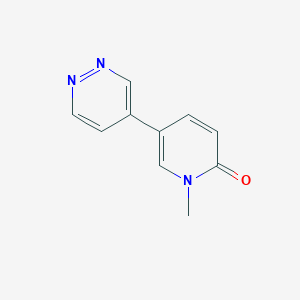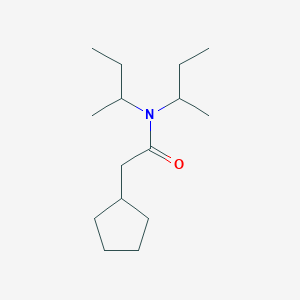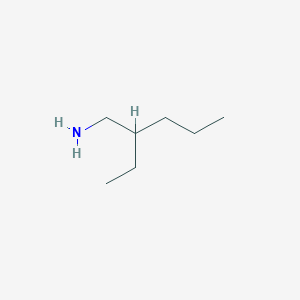
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride is a complex organic compound characterized by its long chain structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Polyether Backbone: This step involves the polymerization of ethylene oxide or similar monomers to form the long polyether chain.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through controlled oxidation reactions.
Amination: The terminal amine groups are introduced via nucleophilic substitution reactions using appropriate amine precursors.
Methylation: The amine groups are methylated using methylating agents such as methyl iodide.
Formation of the Dichloride Salt: The final step involves the reaction of the amine groups with hydrochloric acid to form the dichloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biomolecule in cellular studies.
Medicine: Explored for its therapeutic potential in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s long chain and functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2′-Dihydroxy-1,1′-binaphthyl
- 2,3-Dihydroxy-N-methoxy-6-propylbenzamide
Uniqueness
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride is unique due to its long polyether chain and multiple functional groups, which provide it with distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
91161-69-2 |
|---|---|
Formule moléculaire |
C30H66Cl2N2O12 |
Poids moléculaire |
717.8 g/mol |
Nom IUPAC |
[2-hydroxy-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-hydroxy-3-(trimethylazaniumyl)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propyl]-trimethylazanium;dichloride |
InChI |
InChI=1S/C30H66N2O12.2ClH/c1-31(2,3)25-29(33)27-43-23-21-41-19-17-39-15-13-37-11-9-35-7-8-36-10-12-38-14-16-40-18-20-42-22-24-44-28-30(34)26-32(4,5)6;;/h29-30,33-34H,7-28H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
LOZNWMPJDJFWAF-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(C[N+](C)(C)C)O)O.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)


![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)

![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)



![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)
